REACTION_CXSMILES
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FC1C=C(C=C(F)C=1)N.[Cl:10][C:11]1[C:12]([F:25])=[C:13](C(O)=O)[C:14]([F:21])=[C:15]([C:19]=1[F:20])C(O)=O>>[Cl:10][C:11]1[C:12]([F:25])=[CH:13][C:14]([F:21])=[CH:15][C:19]=1[F:20]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC=1C=C(N)C=C(C1)F
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Name
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5-chloro-2,4,6-trifluoroisophthalic acid
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=C(C(=O)O)C1F)F)C(=O)O)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1F)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |